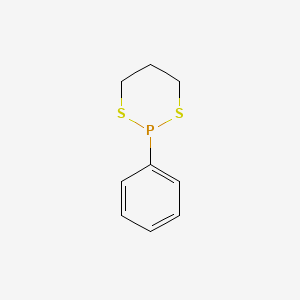
2-Phenyl-1,3,2-dithiaphosphinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,3,2-dithiaphosphinane is an organophosphorus compound characterized by a phosphorus atom bonded to two sulfur atoms and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2-dithiaphosphinane typically involves the reaction of phenylphosphine dichloride with a dithiolate source under controlled conditions. One common method includes the use of sodium sulfide as the dithiolate source, which reacts with phenylphosphine dichloride in an inert atmosphere to yield the desired compound. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.
化学反应分析
Types of Reactions
2-Phenyl-1,3,2-dithiaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce phosphine derivatives.
科学研究应用
2-Phenyl-1,3,2-dithiaphosphinane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 2-Phenyl-1,3,2-dithiaphosphinane involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in coordination chemistry, the compound acts as a ligand, donating electron density to metal centers and stabilizing reactive intermediates.
相似化合物的比较
Similar Compounds
2-Phenyl-1,3,2-dithiaphosphole: Similar in structure but with a different ring size, leading to distinct chemical properties.
2-Phenyl-1,3,2-dithiaphosphirane: Another related compound with a smaller ring, affecting its reactivity and stability.
2-Phenyl-1,3,2-dithiaphosphinine: A larger ring system that can influence its coordination behavior and applications.
Uniqueness
2-Phenyl-1,3,2-dithiaphosphinane is unique due to its specific ring size and the presence of both phosphorus and sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
57115-66-9 |
|---|---|
分子式 |
C9H11PS2 |
分子量 |
214.3 g/mol |
IUPAC 名称 |
2-phenyl-1,3,2-dithiaphosphinane |
InChI |
InChI=1S/C9H11PS2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2 |
InChI 键 |
ZSIYIKOTHFMTEW-UHFFFAOYSA-N |
规范 SMILES |
C1CSP(SC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)

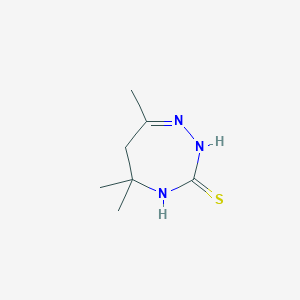
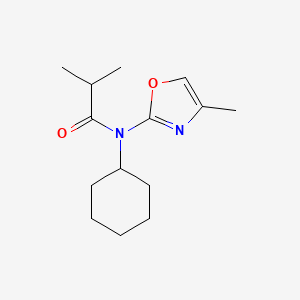
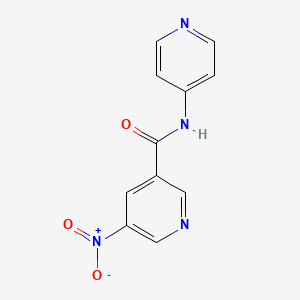
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
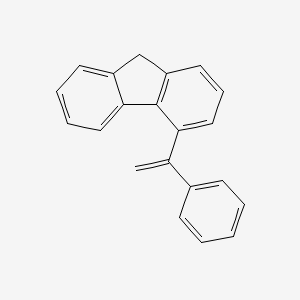


![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)

